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Compound of Interest

Compound Name: Parylene F dimer

Cat. No.: B155830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Parylene F
Parylene F is a fluorinated variant of the Parylene family of conformal coatings, offering unique

properties that make it an exceptional substrate and encapsulation material for flexible

electronics, particularly in demanding applications such as medical implants and high-

frequency devices.[1] Its chemical vapor deposition (CVD) process allows for the formation of

ultra-thin, pinhole-free, and truly conformal films on a variety of substrates.[2][3] This document

provides detailed application notes and experimental protocols for utilizing Parylene F as a

substrate in the fabrication of flexible electronic devices.

Properties of Parylene F for Flexible Electronics
Parylene F exhibits a compelling combination of mechanical, electrical, and barrier properties,

making it a superior choice for flexible electronic applications.

Data Presentation: Comparative Properties of Flexible
Substrates
The following tables summarize the quantitative properties of Parylene F in comparison to other

common flexible substrates.

Table 1: Mechanical Properties
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Property
Parylene
F

Parylene
C

Parylene
N

PDMS
(Polydim
ethylsilox
ane)

Kapton®
(Polyimid
e)

PET
(Polyethyl
ene
terephtha
late)

Tensile

Strength

(MPa)

76 70 50 5 - 10 170 - 230 55 - 75

Young's

Modulus

(GPa)

2.8 3.2 2.4
0.0003 -

0.0008
2.5 - 5.0 2.0 - 4.0

Elongation

at Break

(%)

40 200 30 100 - 750 30 - 70 50 - 150

Hardness

(Rockwell

R)

- R85 R80 - - -

Table 2: Electrical Properties
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Property
Parylene
F

Parylene
C

Parylene
N

PDMS Kapton® PET

Dielectric

Constant

(at 1 MHz)

2.42 2.95 2.65 2.3 - 2.8 3.4 3.0 - 3.2

Dielectric

Strength

(V/mil)

5,400 5,600 7,000 400 - 650 7,700 7,000

Volume

Resistivity

(ohm-cm)

1.1 x 10¹⁷ 8.8 x 10¹⁶ 1.4 x 10¹⁷ ~10¹³ - 10¹⁵ >10¹⁸ ~10¹⁶

Dissipation

Factor (at 1

MHz)

0.008 0.013 0.0006
~0.001 -

0.05
~0.002 ~0.015

Table 3: Barrier Properties
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Property
Parylene
F

Parylene
C

Parylene
N

PDMS Kapton® PET

Water

Vapor

Transmissi

on Rate

(g/m²·day)

for 25 µm

film

~1.0 0.8 7.8 >100 ~20 ~1.5 - 2.0

Gas

Permeabilit

y (O₂)

(cc·mm/m²·

day·atm)

16.7 2.8 15.4 High Low Low

Chemical

Resistance
Excellent Excellent Excellent Good Excellent Good

Experimental Protocols
Protocol 1: Parylene F Deposition via Chemical Vapor
Deposition (CVD)
This protocol outlines the standard procedure for depositing a Parylene F film on a flexible

substrate.

Materials and Equipment:

Parylene F dimer (di-tetrafluoro-p-xylylene)

Substrate for deposition (e.g., silicon wafer as a temporary carrier for flexible device

fabrication)

Adhesion promoter (e.g., A-174 silane)

Parylene deposition system (e.g., PDS 2010 Labcoater)

Methodological & Application
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Vacuum oven

Solvents for cleaning (e.g., acetone, isopropanol)

Nitrogen gas source

Procedure:

Substrate Cleaning: Thoroughly clean the substrate to remove any organic residues and

particulate matter. This can be achieved by sequential sonication in acetone and

isopropanol, followed by drying with nitrogen gas.[4]

Adhesion Promotion: To enhance the adhesion of Parylene F to the substrate, apply an

adhesion promoter. A common method is vapor phase deposition of A-174 silane within the

coating chamber prior to Parylene deposition.[5] Alternatively, the substrate can be dipped in

a dilute solution of A-174 silane.[6]

Parylene Deposition: a. Load the Parylene F dimer into the vaporizer of the CVD system.

The amount of dimer will determine the final thickness of the film.[7] b. Place the cleaned

and adhesion-promoted substrates into the deposition chamber. c. Evacuate the system to a

base pressure of approximately 10-30 mTorr. d. Vaporization: Heat the dimer to

approximately 120-150°C to induce sublimation into a gaseous state.[8] e. Pyrolysis: Pass

the dimer gas through a high-temperature furnace (pyrolysis zone) set to 650-700°C. This

breaks the dimer into reactive monomer molecules.[8] f. Deposition: The monomer gas flows

into the room-temperature deposition chamber where it polymerizes conformally onto all

surfaces, forming a thin, transparent Parylene F film.[3]

Film Thickness Control: The thickness of the deposited film is primarily controlled by the

initial mass of the dimer and the deposition time.[7] A typical deposition rate for Parylene F is

slower than that of Parylene C.

Post-Deposition: Once the deposition is complete, vent the chamber to atmospheric

pressure and carefully remove the coated substrates.

Workflow Diagram for Parylene F Deposition:
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Parylene F Chemical Vapor Deposition Workflow.

Protocol 2: Patterning of Parylene F Films
Patterning is essential for creating conductive traces and defining device architectures on the

Parylene F substrate. Common methods include photolithography with reactive ion etching

(RIE) and laser ablation.

2.1 Photolithography and Reactive Ion Etching (RIE)

Materials and Equipment:

Parylene F coated substrate

Photoresist (e.g., AZ series)

Developer solution

Spinner for photoresist coating

Mask aligner with UV light source

Reactive Ion Etching (RIE) system

Oxygen (O₂) and other etching gases (e.g., SF₆, CF₄)

Photoresist stripper

Procedure:
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Photoresist Coating: Apply a layer of photoresist onto the Parylene F film using a spin coater.

The spin speed and time will determine the thickness of the photoresist layer.

Soft Bake: Bake the photoresist-coated substrate on a hotplate to evaporate the solvent from

the photoresist.

UV Exposure: Place a photomask with the desired pattern over the substrate and expose it

to UV light in a mask aligner.

Development: Immerse the exposed substrate in a developer solution to remove the

exposed or unexposed photoresist, depending on whether a positive or negative photoresist

is used.

Hard Bake: Bake the substrate again to harden the remaining photoresist pattern.

Reactive Ion Etching (RIE): a. Place the patterned substrate into the RIE chamber. b.

Introduce oxygen (O₂) plasma to etch the exposed Parylene F. A typical O₂ flow rate is 20-

100 sccm.[9] c. The etch rate can be controlled by adjusting the RF power (e.g., 200-400 W)

and chamber pressure.[9] The addition of fluorine-containing gases like SF₆ or CF₄ can

increase the etch rate.

Photoresist Stripping: After etching, remove the remaining photoresist using a suitable

stripper solution or an oxygen plasma ashing process.

2.2 Laser Ablation

Materials and Equipment:

Parylene F coated substrate

Excimer laser (e.g., 248 nm) or other suitable UV laser system

Computer-controlled translation stage

Procedure:

Substrate Mounting: Secure the Parylene F coated substrate on the translation stage of the

laser ablation system.

Methodological & Application
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Pattern Definition: Define the desired pattern using the system's software, which will control

the movement of the laser beam.

Laser Ablation: a. Focus the laser beam onto the surface of the Parylene F film. b. The high

energy of the UV laser photons directly breaks the chemical bonds of the polymer, leading to

its removal.[10] c. The ablation process is typically performed in a controlled atmosphere (air,

nitrogen, or vacuum). d. The laser fluence and pulse rate will determine the ablation depth

and speed. For 248 nm excimer lasers, fluences in the range of 0.4-0.6 J/cm² are often used.

[10]

Cleaning: After ablation, the substrate may require cleaning to remove any debris.

Workflow Diagram for Parylene F Patterning:
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Parylene F Patterning Workflow Comparison.
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Protocol 3: Fabrication of a Flexible Pressure Sensor on
a Parylene F Substrate
This protocol describes the fabrication of a simple capacitive pressure sensor on a Parylene F

substrate.

Materials and Equipment:

Parylene F coated silicon wafer (as a temporary carrier)

Metal for electrodes (e.g., Gold, Platinum)

Adhesion layer for metal (e.g., Titanium, Chromium)

Photolithography and RIE or laser ablation equipment

E-beam or thermal evaporator for metal deposition

Elastomeric dielectric layer (e.g., PDMS)

Spinner for PDMS coating

Oven for curing PDMS

Procedure:

Bottom Electrode Fabrication: a. Deposit a Parylene F film on a silicon wafer as described in

Protocol 1. b. Deposit a thin adhesion layer (e.g., 10 nm Ti) followed by the conductive metal

layer (e.g., 100 nm Au) using e-beam evaporation. c. Pattern the metal layer to form the

bottom electrodes using photolithography and wet etching or a lift-off process.

Dielectric Layer Deposition: a. Spin-coat a layer of PDMS onto the patterned bottom

electrodes. The thickness of this layer will influence the sensitivity of the sensor. b. Cure the

PDMS in an oven according to the manufacturer's instructions.

Top Electrode Fabrication: a. Deposit and pattern the top electrodes on a separate Parylene

F coated carrier wafer, following the same procedure as for the bottom electrodes.

Methodological & Application
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Assembly and Encapsulation: a. Carefully align and bond the top electrode substrate to the

PDMS layer on the bottom electrode substrate. b. Deposit a final layer of Parylene F to

encapsulate the entire device for protection and biocompatibility.

Release from Carrier: a. Carefully peel the flexible pressure sensor off the silicon carrier

wafer.

Workflow Diagram for Flexible Pressure Sensor Fabrication:
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Fabrication Workflow for a Flexible Pressure Sensor.
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Protocol 4: Biocompatibility Assessment (Cytotoxicity
Testing - ISO 10993-5)
This protocol provides a general workflow for assessing the in vitro cytotoxicity of Parylene F

for medical applications, based on the ISO 10993-5 standard.

Materials and Equipment:

Parylene F coated samples

Control materials (positive and negative)

Cell culture medium (e.g., MEM)

L929 mouse fibroblast cell line (or other appropriate cell line)

Incubator (37°C, 5% CO₂)

Microplate reader

MTT or other viability assay reagents

Sterile labware

Procedure:

Sample Preparation and Extraction: a. Sterilize the Parylene F samples and control

materials. b. Prepare extracts by incubating the samples in cell culture medium at 37°C for

24-72 hours. The surface area to volume ratio should be standardized (e.g., 3 cm²/mL).[11]

Cell Seeding: Seed L929 cells into 96-well plates and incubate until they form a confluent

monolayer.

Exposure to Extracts: Remove the culture medium from the cells and replace it with the

prepared extracts from the Parylene F samples and controls.

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).
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Cytotoxicity Assessment: a. After incubation, assess the cell viability using a quantitative

method like the MTT assay. This involves adding the MTT reagent to the cells, which is

converted to a colored formazan product by viable cells. b. The amount of formazan

produced is proportional to the number of viable cells and can be quantified by measuring

the absorbance with a microplate reader.

Data Analysis: Compare the viability of cells exposed to the Parylene F extract to that of the

negative and positive controls. A reduction in cell viability of more than 30% is typically

considered a cytotoxic effect.

Logical Relationship Diagram for Biocompatibility Assessment:
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Logical Workflow for ISO 10993-5 Cytotoxicity Testing.
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Conclusion
Parylene F stands out as a high-performance material for the fabrication of flexible electronics,

offering a unique combination of flexibility, robustness, and excellent dielectric and barrier

properties. Its biocompatibility further extends its utility to implantable medical devices.[12][13]

The protocols outlined in this document provide a foundation for researchers and scientists to

effectively utilize Parylene F in their development of next-generation flexible electronic systems.

Adherence to detailed and controlled fabrication processes is key to achieving reliable and

high-performance devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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